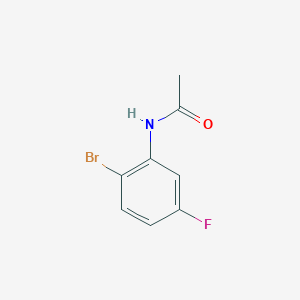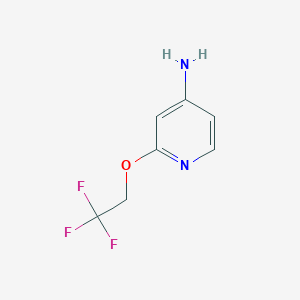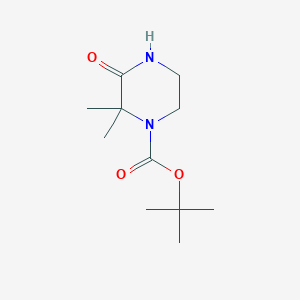
7-フルオロ-6-メトキシキノリン-4-オール
概要
説明
7-Fluoro-6-methoxyquinolin-4-OL is a heterocyclic organic compound with the molecular formula C10H8FNO2 and a molecular weight of 193.17 g/mol. This compound has garnered attention in various fields of research and industry due to its unique physical and chemical properties.
科学的研究の応用
7-Fluoro-6-methoxyquinolin-4-OL has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of fluorescent zinc and chlorine sensors.
Biology: The compound is studied for its potential as an inhibitor of bacterial DNA gyrase and topoisomerase, making it a candidate for antibacterial drug development.
Medicine: Research is ongoing to explore its potential as an antineoplastic and antiviral agent.
Industry: The compound’s unique properties make it suitable for use in various analytical methods and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-6-methoxyquinolin-4-OL can be achieved through several methods. One common approach involves the treatment of 5,7-difluoroquinoline with sodium methoxide in liquid ammonia at low temperatures (218–240 K). This reaction yields a mixture of 5-methoxy-7-fluoroquinoline and 5-fluoro-7-methoxyquinoline . Another method involves the reaction of 6,7-difluoroquinoline under similar conditions to produce 6-fluoro-7-methoxyquinoline and 6-methoxy-7-fluoroquinoline .
Industrial Production Methods
Industrial production methods for 7-Fluoro-6-methoxyquinolin-4-OL typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated systems for precise control of temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
7-Fluoro-6-methoxyquinolin-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products
Major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties.
作用機序
The mechanism of action of 7-Fluoro-6-methoxyquinolin-4-OL involves its interaction with bacterial DNA gyrase and topoisomerase IV. By binding to the enzyme-DNA complex, it stabilizes DNA strand breaks created by these enzymes, blocking the progress of the replication fork and ultimately leading to bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial activity .
類似化合物との比較
Similar Compounds
6-Methoxyquinoline: Used as a precursor in the synthesis of various inhibitors and sensors.
5-Fluoro-7-methoxyquinoline: Another fluorinated quinoline with similar properties.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Uniqueness
7-Fluoro-6-methoxyquinolin-4-OL stands out due to its specific combination of fluorine and methoxy groups, which confer unique chemical and biological properties
特性
IUPAC Name |
7-fluoro-6-methoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10-4-6-8(5-7(10)11)12-3-2-9(6)13/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHUKRUYDMEQQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[5-Fluoro-2-(toluene-4-sulfonylimino)-2H-pyridin-1-yl]-acetamide](/img/structure/B1442105.png)



